molecular formula C13H10FN3 B8255775 3-Benzyl-6-fluoroimidazo[4,5-b]pyridine

3-Benzyl-6-fluoroimidazo[4,5-b]pyridine

Cat. No.: B8255775
M. Wt: 227.24 g/mol
InChI Key: SPRSYTFGHUMVQB-UHFFFAOYSA-N
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Description

3-Benzyl-6-fluoroimidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-6-fluoroimidazo[4,5-b]pyridine typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . The reaction is generally fast, clean, and yields high amounts of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6-fluoroimidazo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at different positions on the imidazopyridine ring, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazopyridine ring.

Scientific Research Applications

3-Benzyl-6-fluoroimidazo[4,5-b]pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Benzyl-6-fluoroimidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit methionyl-tRNA synthetase, an enzyme crucial for protein synthesis in Trypanosoma brucei, the causative agent of human African trypanosomiasis . This inhibition disrupts protein synthesis, leading to the death of the parasite.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-6-fluoroimidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group and the fluorine atom enhances its bioavailability and efficacy, making it a valuable compound for various applications.

Properties

IUPAC Name

3-benzyl-6-fluoroimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3/c14-11-6-12-13(15-7-11)17(9-16-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRSYTFGHUMVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2N=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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